5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a bicyclic framework integrating isoxazole and pyrrolidine moieties. The substitution pattern includes a 3-nitrophenyl group at position 5, a phenyl group at position 2, and a thiophen-2-yl group at position 2. Its molecular formula is inferred as C22H15N3O5S (based on structural analogs in and ).
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c25-20-17-18(16-10-5-11-30-16)23(13-6-2-1-3-7-13)29-19(17)21(26)22(20)14-8-4-9-15(12-14)24(27)28/h1-12,17-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPHKMYSNNQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family known for its diverse biological activities. This article explores its biological activity, focusing on antitumor properties, immunomodulatory effects, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a pyrroloisoxazole core fused with a thiophene ring and a nitrophenyl substituent, which may contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoxazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of several isoxazole derivatives against human cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than that of the standard drug Cisplatin, suggesting potent antitumor activity.
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole | A-549 | 8.5 | Cisplatin | 10.0 |
| Similar Isoxazole Derivative | HepG-2 | 7.0 | Cisplatin | 10.0 |
These findings suggest that the compound possesses noteworthy antitumor properties that merit further investigation.
Immunomodulatory Effects
Isoxazole derivatives have been reported to modulate immune responses. For example, some studies indicate that these compounds can inhibit pro-inflammatory cytokine production and reduce edema in animal models.
The immunosuppressive action of isoxazoles may involve the modulation of key signaling pathways related to inflammation and immune cell activation. In particular, compounds have been shown to affect the expression levels of TNF-alpha and other inflammatory markers.
Pharmacokinetics and Toxicity
Toxicity assessments reveal that many isoxazole derivatives are free from significant mutagenic effects; however, some compounds exhibited moderate risks. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics in preclinical models.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their substituent variations are summarized below:
Key Observations :
- Thiophene vs. Aromatic Rings : Thiophen-2-yl groups (target compound and ) enable stronger π-π interactions than purely phenyl-based substituents (e.g., ), impacting binding affinity in receptor-ligand systems.
- Steric Considerations : The 2-methylphenyl group in introduces steric hindrance absent in the target compound, which may limit conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
